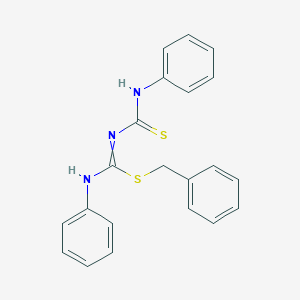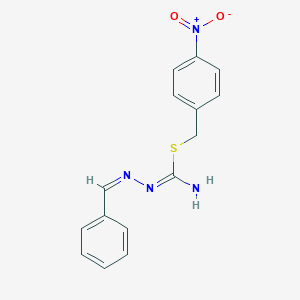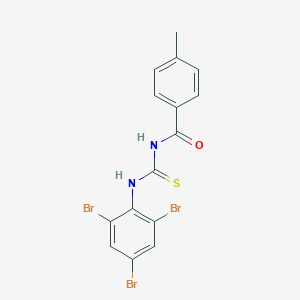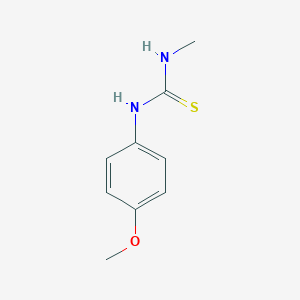![molecular formula C23H24N4O3S B307338 ethyl (3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B307338.png)
ethyl (3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate, also known as EMTA, is a chemical compound that has gained attention for its potential use in scientific research. EMTA is a benzazepine derivative that has been shown to have various biological activities, including anti-inflammatory, antifungal, and antitumor effects.
作用机制
The mechanism of action of ethyl (3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. This compound has also been reported to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory, antifungal, and antitumor activities, this compound has been reported to have antioxidant activity. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and triglycerides.
实验室实验的优点和局限性
Ethyl (3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, its effects on different cell types and in different experimental conditions may vary, which can complicate data interpretation.
未来方向
There are several future directions for research on ethyl (3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate. One area of interest is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective drugs based on this compound. Another area of interest is to explore the potential of this compound as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Finally, more research is needed to determine the optimal conditions for using this compound in lab experiments, including the appropriate concentrations and exposure times.
合成方法
The synthesis method of ethyl (3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate involves a multi-step reaction starting from 3-methylphenyl hydrazine and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester. The reaction involves the formation of a triazole ring and a benzazepine ring, followed by the introduction of a sulfanyl group. The final product is obtained by esterification of the carboxylic acid group with ethanol.
科学研究应用
Ethyl (3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate has been shown to have various biological activities, making it a potential candidate for scientific research. It has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antifungal activity against Candida albicans and antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
属性
分子式 |
C23H24N4O3S |
|---|---|
分子量 |
436.5 g/mol |
IUPAC 名称 |
ethyl 2-[3-[[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate |
InChI |
InChI=1S/C23H24N4O3S/c1-3-30-20(28)14-27-18-10-5-4-8-16(18)11-12-19(22(27)29)31-23-24-21(25-26-23)17-9-6-7-15(2)13-17/h4-10,13,19H,3,11-12,14H2,1-2H3,(H,24,25,26) |
InChI 键 |
JRDAECDPTXTICE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)SC3=NNC(=N3)C4=CC(=CC=C4)C |
规范 SMILES |
CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)SC3=NNC(=N3)C4=CC=CC(=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[3-(4-methoxyphenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N,N-dimethylthiourea](/img/structure/B307257.png)
![N'-[3-{4-nitrophenyl}-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N,N-dimethylurea](/img/structure/B307258.png)




![1-[[(E)-(6-oxo-4-pyrrolidin-1-ylcyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B307268.png)


![N-[4,5-bis(methylanilino)-3,6-bis(4-methylphenyl)-7-(phenylimino)-1,8-dithia-3,6-diazacyclododeca-4,10-dien-2-ylidene]-N-phenylamine](/img/structure/B307272.png)
![N-[2-[(anilinocarbonyl)-4-methylanilino]-1,2-bis(methylanilino)vinyl]-N-(4-methylphenyl)-N'-phenylurea](/img/structure/B307274.png)
![N-(1,2-bis(methylanilino)-2-{4-methyl[(methylanilino)carbonyl]anilino}vinyl)-N'-methyl-N-(4-methylphenyl)-N'-phenylurea](/img/structure/B307275.png)
![N-[2-[(anilinocarbothioyl)-4-methylanilino]-1,2-bis(methylanilino)vinyl]-N-(4-methylphenyl)-N'-phenylthiourea](/img/structure/B307276.png)
![1-[(1,3-Benzodioxol-5-ylmethylene)amino]-2-imino-3-(4-methylphenyl)-5-[(4-methylphenyl)imino]-4-imidazolidinethione](/img/structure/B307277.png)